REACTION_SMILES
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[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[ClH:33].[Na+:27].[OH-:26].[c:1]1(-[c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[cH:2][cH:3][c:4]([C:7](=[O:8])[NH:9][c:10]2[cH:11][cH:12][c:13]([C:14](=[O:15])[O:16][CH3:17])[cH:18][cH:19]2)[cH:5][cH:6]1>>[c:1]1(-[c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[cH:2][cH:3][c:4]([C:7](=[O:8])[NH:9][c:10]2[cH:11][cH:12][c:13]([C:14](=[O:15])[OH:16])[cH:18][cH:19]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(NC(=O)c2ccc(-c3ccccc3)cc2)cc1
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(NC(=O)c2ccc(-c3ccccc3)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |